molecular formula C6H7BrN2 B13967842 5-Bromo-4-cyclopropyl-1H-imidazole

5-Bromo-4-cyclopropyl-1H-imidazole

Cat. No.: B13967842
M. Wt: 187.04 g/mol
InChI Key: CJZZAOYDIIQZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-cyclopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyclopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated precursor with a cyclopropylamine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can lead to different oxidation states of the imidazole ring .

Scientific Research Applications

5-Bromo-4-cyclopropyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-cyclopropyl-1H-imidazole is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

IUPAC Name

4-bromo-5-cyclopropyl-1H-imidazole

InChI

InChI=1S/C6H7BrN2/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2H2,(H,8,9)

InChI Key

CJZZAOYDIIQZQM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CN2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.